N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of 5-cyclohexyl-1,3,4-oxadiazole: This can be achieved by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Thiol-ene Reaction: The resulting oxadiazole is then reacted with phenylthioacetic acid in the presence of a suitable catalyst (e.g., a base such as triethylamine) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form phenylsulfinic acid or phenylsulfonic acid.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid or phenylsulfonic acid.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted phenylthio derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown antibacterial, antifungal, and antiviral activities in preliminary studies.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, leading to biological responses. The oxadiazole ring can modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
5-cyclohexyl-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Phenylthioacetamide derivatives: These compounds contain the phenylthio group but lack the oxadiazole ring.
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Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZWPXGCFDXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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